3-Bromobutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

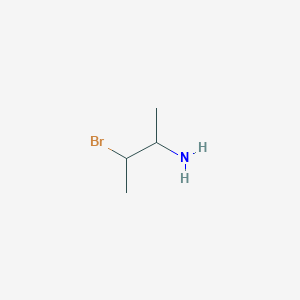

2D Structure

3D Structure

Properties

CAS No. |

736083-47-9 |

|---|---|

Molecular Formula |

C4H10BrN |

Molecular Weight |

152.03 g/mol |

IUPAC Name |

3-bromobutan-2-amine |

InChI |

InChI=1S/C4H10BrN/c1-3(5)4(2)6/h3-4H,6H2,1-2H3 |

InChI Key |

INJIQMGWSVPZFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)Br)N |

Origin of Product |

United States |

Stereochemical Control:the Foremost Principle is the Preservation and Transfer of Chirality. a Synthesis Utilizing a Chiral Bromoamine is Designed to Build New Stereocenters in a Predictable Manner Relative to the Existing One S .

SN2 Reactions: The bromide is a good leaving group, making the carbon it is attached to susceptible to nucleophilic attack. In an SN2 reaction, this proceeds with an inversion of configuration. This is a powerful tool for creating a new stereocenter with a defined, opposite stereochemistry.

Intramolecular Cyclization: As seen in the Oseltamivir synthesis, intramolecular SN2 reactions can form cyclic structures like aziridines. wikipedia.org The stereochemistry of the starting bromoamine directly dictates the stereochemistry of the resulting ring.

Diastereoselective Reactions: The existing chiral center(s) in the bromoamine can influence the stereochemical outcome of reactions at other sites in the molecule, leading to the preferential formation of one diastereomer over others. This is crucial for building molecules with multiple stereocenters. researchgate.net

Strategic Bond Formation and Functional Group Interconversion:chiral Bromoamines Are Valued As Bifunctional Building Blocks That Allow for the Formation of Multiple Strategic Bonds.

Aziridine (B145994) Synthesis and Ring-Opening: A common and powerful strategy involves converting the bromoamine to a chiral aziridine. Aziridines are versatile intermediates that can be opened by a wide range of nucleophiles. This two-step process (cyclization followed by ring-opening) allows for the stereocontrolled introduction of a variety of functional groups vicinal to the amino group. wikipedia.orgnih.gov

Sequential Reactions: A synthetic pathway can be designed where first one functional group reacts, and then the other. For instance, the amine could be used in a coupling reaction, followed by a substitution reaction at the carbon-bromine bond.

The following table outlines these design principles and their synthetic applications.

| Design Principle | Description | Synthetic Application Example |

| Stereochemical Control | Utilizing the existing chirality to dictate the stereochemistry of new chiral centers. | Intramolecular SN2 cyclization of a bromo-amide to form a chiral aziridine with predictable stereochemistry. wikipedia.org |

| Regio-/Chemoselectivity | Controlling which functional group (amine or bromide) reacts in a given step. | Protecting the amine as a carbamate (B1207046) to prevent its reaction as a nucleophile while performing a substitution reaction on the bromide. |

| Strategic Bond Formation | Using the bifunctional nature of the molecule to form complex structures through sequential or concerted reactions. | Conversion to a chiral aziridine followed by regioselective ring-opening with a nucleophile to install two new functionalities with stereocontrol. nih.gov |

By carefully applying these principles, synthetic chemists can effectively use chiral bromoamines as building blocks to construct complex, enantiomerically pure molecules, particularly in the realm of pharmaceutical drug development.

Chemical Reactivity and Mechanistic Insights of 3 Bromobutan 2 Amine

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution is a fundamental class of reactions for alkyl halides. In 3-bromobutan-2-amine, the carbon atom bonded to the bromine is an electrophilic center, readily attacked by nucleophiles. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially with strong nucleophiles, due to the secondary nature of the alkyl halide. masterorganicchemistry.com The SN1 (unimolecular nucleophilic substitution) pathway, which involves a carbocation intermediate, may compete under certain conditions, such as with weak nucleophiles in polar protic solvents. byjus.comjove.com

The bromine atom in this compound can be displaced by a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. The general principle involves a more reactive species replacing a less reactive one from its compound. byjus.com For instance, reaction with hydroxide (B78521) ions, a common oxygen nucleophile, results in the substitution of bromine to form the corresponding alcohol. smolecule.compearson.com Similarly, nitrogen and sulfur nucleophiles can be employed to synthesize different classes of compounds.

The versatility of these substitution reactions makes this compound a useful intermediate in organic synthesis. smolecule.com The table below illustrates the products formed from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Aminobutan-2-ol |

| Azide | Sodium Azide (NaN₃) | 3-Azidobutan-2-amine |

| Cyanide | Sodium Cyanide (NaCN) | 2-Amino-3-methylbutanenitrile |

| Thiolate | Sodium Hydrosulfide (NaSH) | 3-Aminobutane-2-thiol |

| Ammonia | Ammonia (NH₃) | Butane-2,3-diamine |

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the mechanism. For SN2 reactions, which are common for secondary alkyl halides like this compound, the reaction proceeds with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromine). byjus.comjove.com

This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, resulting in the inversion of its stereochemistry, a phenomenon known as Walden inversion. masterorganicchemistry.com Therefore, if a specific stereoisomer of this compound is used as the starting material, the product will have the opposite configuration at the carbon that was bonded to the bromine. For example, the SN2 reaction of (S)-2-bromobutane with a nucleophile yields a product with an (R) configuration. masterorganicchemistry.com

In contrast, if the reaction were to proceed through an SN1 mechanism, it would involve the formation of a planar carbocation intermediate. jove.com The nucleophile could then attack this intermediate from either face, leading to a mixture of both inversion and retention products, often resulting in a racemic mixture if the carbon is chiral. jove.comuky.edu

The table below illustrates the expected stereochemical outcome for an SN2 reaction on a specific stereoisomer of this compound.

| Starting Material Stereoisomer | Nucleophilic Attack | Product Stereoisomer | Stereochemical Outcome |

| (2R, 3S)-3-Bromobutan-2-amine | Backside attack at C3 | (2R, 3R)-Product | Inversion at C3 |

| (2S, 3R)-3-Bromobutan-2-amine | Backside attack at C3 | (2S, 3S)-Product | Inversion at C3 |

Reactivity of the Amine Functionality

The amine group in this compound is a site of significant reactivity. Its basicity and nucleophilicity are central to its chemical transformations. libretexts.org

The amine functionality can undergo both oxidation and reduction reactions under specific conditions. Oxidation of the primary amine group can lead to the formation of imines or, with stronger oxidizing agents, nitriles. smolecule.com

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Mild Oxidizing Agent | 3-Bromobutan-2-imine |

| Reduction of C-Br bond | Lithium Aluminum Hydride (LiAlH₄) | Butan-2-amine |

As bases, amines react with acids to form ammonium (B1175870) salts. libretexts.org The lone pair of electrons on the nitrogen atom of this compound can accept a proton from an acid, such as hydrochloric acid (HCl), to form 3-bromobutan-2-ammonium chloride. spectroscopyonline.comsigmaaldrich.com This conversion to a salt significantly increases the water solubility of the compound, a property often exploited in pharmaceutical applications. spectroscopyonline.com

The nucleophilic nature of the amine group allows for alkylation and acylation reactions. libretexts.orglibretexts.org Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orglibretexts.org However, direct alkylation can often lead to a mixture of products due to the product amine also being nucleophilic. libretexts.org Acylation, the reaction with acid chlorides or anhydrides, is generally a more controlled reaction that produces amides. libretexts.org These reactions create new derivatives with altered chemical and physical properties. For example, the reaction of an aniline (B41778) with 3-bromo-2-butanone, a related ketone, is a key step in the Bischler indole (B1671886) synthesis. uou.ac.in

| Reaction Type | Reagent | Product Class |

| Salt Formation | Hydrochloric Acid (HCl) | Amine Hydrochloride Salt |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |

Elimination Reactions (E2) of this compound

Elimination reactions compete with nucleophilic substitution, particularly when strong, sterically hindered bases are used and at higher temperatures. pearson.commasterorganicchemistry.com For this compound, a bimolecular elimination (E2) reaction is a likely pathway. libretexts.org This reaction involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (a β-hydrogen) and the simultaneous departure of the bromide ion, leading to the formation of an alkene. libretexts.org

The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (oriented 180° apart). libretexts.orgpearson.com The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination would lead to the formation of but-2-en-2-amine. Due to the anti-periplanar requirement, the specific stereoisomer of the starting material can influence the stereochemistry of the resulting alkene product (E/Z isomerism). pearson.com

| Condition | Mechanism | Major Product |

| Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | E2 Elimination | But-2-en-2-amine |

| Strong, nucleophilic base (e.g., Sodium hydroxide) | Competition between SN2 and E2 | 3-Aminobutan-2-ol and But-2-en-2-amine |

Formation of Unsaturated Products from this compound

The treatment of this compound with a base can induce an elimination reaction, specifically a dehydrohalogenation, to yield unsaturated products. In this process, a proton is removed from a carbon atom adjacent to the carbon bearing the bromine atom (the α-carbon), and the bromide ion is expelled as a leaving group. libretexts.org This results in the formation of a carbon-carbon double bond, converting the saturated aminobutane skeleton into an alkene.

The reaction is typically carried out by heating the haloalkane with a concentrated solution of a strong base, such as potassium hydroxide (KOH) dissolved in ethanol. libretexts.org For this compound, there are two possible β-carbons from which a proton can be abstracted, leading to the potential formation of two constitutional isomers: but-1-ene and but-2-ene. The specific conditions of the reaction, including the choice of base and solvent, can influence the reaction pathway and the distribution of these products. numberanalytics.comlibretexts.org

The general mechanism involves the base abstracting a β-hydrogen, followed by a rearrangement of electrons to form the π bond and expel the bromide ion. libretexts.org This can occur through different mechanistic pathways, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways, which have distinct stereochemical and regiochemical consequences. numberanalytics.commasterorganicchemistry.com

Regioselectivity and Stereoselectivity in Elimination Pathways

The elimination reactions of this compound are governed by principles of regioselectivity and stereoselectivity, which determine the specific isomeric products that are formed.

Regioselectivity: Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer over another. pearson.com When multiple alkene products can be formed, the outcome is often predicted by Zaitsev's (or Saytzeff's) rule. byjus.com Zaitsev's rule states that the major product will be the more substituted (and therefore more stable) alkene. libretexts.orgbyjus.com In the case of this compound, elimination can produce but-1-ene (a monosubstituted alkene) and but-2-ene (a disubstituted alkene). According to Zaitsev's rule, but-2-ene would be the predicted major product. byjus.com However, the choice of base can alter this outcome. Sterically bulky bases, like potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance when accessing the more substituted β-hydrogen. libretexts.org

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. The but-2-ene formed from the elimination of this compound can exist as two geometric isomers: (E)-but-2-ene (trans) and (Z)-but-2-ene (cis). The distribution of these stereoisomers is highly dependent on the reaction mechanism. chemtube3d.com

E2 Mechanism: This is a concerted, single-step process favored by strong bases. numberanalytics.comquora.com It requires a specific spatial arrangement of the departing hydrogen and leaving group, known as an anti-periplanar conformation. chemtube3d.comnerdfighteria.info In this conformation, the hydrogen, the two carbons, and the bromine lie in the same plane, with the hydrogen and bromine on opposite sides of the C-C bond. nerdfighteria.info The stereochemistry of the starting material dictates the stereochemistry of the product. For a substrate like 2-bromobutane, the more stable staggered conformation leads to the formation of the (E)-alkene as the major product. chemtube3d.comnerdfighteria.info

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. numberanalytics.comlibretexts.org Because the carbocation intermediate is planar, the base can attack from either side, leading to a mixture of (E) and (Z) isomers, often with a preference for the more thermodynamically stable (E)-isomer. numberanalytics.comquora.com

The following table summarizes the expected products under different elimination conditions for a similar substrate, 2-bromobutane, which provides insight into the potential reactivity of this compound.

Table 1: Product Distribution in Elimination Reactions of 2-Bromobutane

| Base/Solvent | Major Product | Minor Product(s) | Controlling Rule | Reference(s) |

|---|---|---|---|---|

| Sodium Ethoxide in Ethanol | (E)-2-Butene | (Z)-2-Butene, 1-Butene | Zaitsev's Rule | libretexts.org |

| Potassium tert-Butoxide in tert-Butanol | 1-Butene | 2-Butene | Hofmann's Rule | libretexts.org |

Complex Reaction Manifolds and Multicomponent Reactions

The bifunctional nature of this compound allows it to serve as a building block in more complex transformations, including cascade reactions and the synthesis of heterocyclic systems.

Participation of this compound in Cascade or Tandem Processes

Cascade or tandem reactions are multi-step processes where the intermediate generated in one step undergoes a subsequent reaction in the same reaction vessel, often under the same conditions. sioc-journal.cn These processes are highly efficient as they avoid the isolation and purification of intermediates. While specific examples involving this compound are not extensively documented, the reactivity of analogous haloamines is well-established in such transformations.

One of the most notable examples is the Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction). wikipedia.org In this reaction, an N-haloamine is treated with acid and subjected to heat or light to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a remote carbon (typically at the δ-position) in an intramolecular 1,5-hydrogen shift. The resulting carbon-centered radical then reacts with the halogen atom to form a δ-haloamine, which subsequently undergoes intramolecular cyclization upon treatment with a base to form a pyrrolidine (B122466) ring. wikipedia.org This represents a powerful cascade process for C-H functionalization and heterocycle synthesis.

Another potential cascade could involve an initial intermolecular reaction, for example, the amine group acting as a nucleophile, followed by an intramolecular cyclization involving the bromo group. Such sequences allow for the rapid construction of complex molecular scaffolds from simple precursors. sioc-journal.cnwhiterose.ac.uk

Role of the Bromoamine in Cyclization and Heterocycle Formation (Analogous Systems)

The presence of both a nucleophilic amine and an electrophilic carbon bearing a bromine atom within the same molecule makes this compound and related haloamines valuable precursors for the synthesis of nitrogen-containing heterocycles. uni.eduuni.edu

Intramolecular Cyclization: Depending on the chain length separating the amine and the halogen, various ring sizes can be formed. researchgate.netelsevier.com

Aziridine (B145994) Formation: β-haloamines can undergo intramolecular nucleophilic substitution to form three-membered aziridine rings. wikipedia.org This is an application of the Wenker synthesis, where an amino group displaces an adjacent halide. wikipedia.org

Azetidine (B1206935) Formation: γ-haloamines are common precursors for the synthesis of four-membered azetidine rings through intramolecular cyclization. researchgate.net

Pyrrolidine and Piperidine Formation: As seen in the Hofmann-Löffler reaction, δ- or ε-haloamines can cyclize to form five-membered pyrrolidines or six-membered piperidines, respectively. wikipedia.org

Formation of Other Heterocycles: Bromoamine derivatives can also be used as synthons in multicomponent reactions to build more complex heterocyclic systems. For instance, α-haloketones, which share a similar reactive motif with 3-bromobutan-2-one (a related oxidized derivative), are widely used in the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone reacts with a thiourea (B124793) to form a 2-aminothiazole (B372263) ring. researchgate.netresearchgate.net By analogy, derivatives of this compound could potentially be transformed into intermediates for the synthesis of substituted thiazoles, selenazoles, or other related five-membered heterocycles. researchgate.netmdpi.com One-pot procedures have been developed where halo-intermediates are generated and reacted in situ with thiourea or selenourea (B1239437) to produce the final heterocyclic product in high yields. researchgate.net

Table 2: Heterocycles from Haloamine Analogs

| Haloamine Type | Reaction Type | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| γ-Haloamine | Intramolecular Cyclization | Azetidine | researchgate.net |

| N-Haloamine (with δ-C-H) | Hofmann-Löffler Reaction | Pyrrolidine | wikipedia.org |

| 4-Aryl-3-bromobutan-2-one (analog) | Cyclocondensation with Thiourea | 2-Amino-5-benzyl-4-methylthiazole | researchgate.net |

| 4-Aryl-3-bromobutan-2-one (analog) | Cyclocondensation with Selenourea | 2-Amino-5-benzyl-4-methylselenazole | researchgate.net |

3 Bromobutan 2 Amine As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Scaffolds

3-Bromobutan-2-amine is a valuable bifunctional compound, possessing both an amine and a bromo group on adjacent carbons. This arrangement, along with the presence of two chiral centers, makes it a strategic building block for the synthesis of stereochemically rich and complex organic molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations, allowing for the controlled construction of intricate molecular architectures.

Precursor to Chiral Alcohols and Halohydrins (Analogous Systems)

While direct transformations of this compound are specific, its structural motif is closely related to that of halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. The principles governing the reactivity of halohydrins and vicinal amino alcohols provide a framework for understanding the potential of this compound as a precursor to chiral alcohols.

One conceptual pathway involves the conversion of the amine functionality into a hydroxyl group. This transformation would yield 3-bromobutan-2-ol, a bromohydrin. This conversion can be achieved through methods such as diazotization followed by hydrolysis, although rearrangements are possible. Once formed, this chiral bromohydrin can undergo further reactions. For instance, intramolecular SN2 reaction upon treatment with a base can lead to the formation of a chiral epoxide (2,3-epoxybutane). This epoxide can then be opened by various nucleophiles to generate a range of chiral alcohols.

Alternatively, the reactivity of this compound can be seen as analogous to the synthesis of halohydrins from alkenes in the presence of a nucleophilic solvent. libretexts.orglibretexts.org In those systems, an alkene reacts with a halogen (like Br₂) to form a cyclic halonium ion, which is then opened by a nucleophile (e.g., water) in an anti-addition fashion. libretexts.orglibretexts.org Similarly, this compound can be envisioned as a synthon for creating chiral 1,2-amino alcohols, which are themselves critical components in many biologically active molecules and chiral ligands. nih.gov The synthesis of chiral 1,2-amino alcohols is a significant area of research, often employing methods like asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov

The table below outlines analogous reactions for the synthesis of halohydrins, which informs the potential pathways for utilizing vicinal bromoamines like this compound.

| Starting Material | Reagents | Product Type | Key Feature |

| Alkene | X₂ / H₂O or ROH | Halohydrin | Anti-addition, regioselective |

| Epoxide | HX or LiX | Halohydrin | Regioselective ring-opening |

| α-Haloketone | Asymmetric Hydrogenation | Chiral Halohydrin | High enantioselectivity |

Role in the Synthesis of Specific Amino Acids and Derivatives

The structure of this compound, featuring a primary amine on a four-carbon chain, suggests its potential as a precursor for non-standard amino acid derivatives. The carbon backbone and existing amine group form a core that could be elaborated into more complex amino acid structures.

A hypothetical pathway could involve the substitution of the bromine atom with a cyanide group via nucleophilic substitution. The resulting aminonitrile could then be hydrolyzed to yield a carboxylic acid, forming a derivative of glutamic acid with additional stereocenters. Another possibility is the direct carboxylation at the carbon bearing the bromine atom using organometallic reagents, although this would be a challenging transformation.

While these pathways are chemically plausible, literature specifically detailing the use of this compound as a starting material for the synthesis of known amino acids is not prevalent. Its primary utility is more likely found in the synthesis of unique, non-proteinogenic amino acid analogues for incorporation into peptides or as standalone pharmacologically active agents. The inherent chirality of this compound would be a key advantage in such syntheses, allowing for the creation of stereochemically defined target molecules.

Integration into Methodologies for Novel Compound Synthesis

The dual functionality of this compound allows for its integration into diverse synthetic methodologies aimed at creating novel compounds. The amine and bromo groups can be reacted selectively or simultaneously to build molecular complexity rapidly.

Derivatization Strategies for Expanding Molecular Diversity

The presence of a reactive primary amine and a secondary alkyl bromide allows for a wide range of derivatization reactions, making this compound a versatile scaffold for generating libraries of compounds. This approach is central to diversity-oriented synthesis, where a single starting material is used to produce a wide array of structurally distinct molecules. nih.gov

The primary amine can undergo standard transformations such as N-alkylation, N-acylation, sulfonylation, and reductive amination. These reactions attach various substituents to the nitrogen atom, modifying the molecule's steric and electronic properties. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution (SN2) reactions with a host of nucleophiles, including azides, cyanides, thiols, and alkoxides.

Furthermore, treatment with a base can induce an E2 elimination reaction, removing HBr to form an unsaturated amine, such as but-2-en-2-amine. The stereochemistry of the starting material (e.g., (2R,3R) or (2R,3S) isomers) will dictate the geometry (E/Z) of the resulting alkene, providing another layer of stereochemical control.

The following table summarizes key derivatization strategies for this compound.

| Reaction Type | Functional Group Targeted | Reagents | Resulting Functional Group |

| N-Alkylation | Amine | Alkyl Halide, Base | Secondary/Tertiary Amine |

| N-Acylation | Amine | Acyl Chloride, Base | Amide |

| Nucleophilic Substitution | Alkyl Bromide | Nu⁻ (e.g., CN⁻, N₃⁻, RS⁻) | Nitrile, Azide, Thioether |

| Elimination | Both (HBr removal) | Strong Base (e.g., NaOH) | Alkene |

Application in the Synthesis of Advanced Organic Materials (e.g., Polymers, Functional Molecules)

The bifunctional nature of this compound makes it a potential monomer for the synthesis of advanced polymers and functional materials. For example, it could be used in the synthesis of polyamides or other condensation polymers if the bromine is first converted to a carboxylic acid or another complementary functional group.

More directly, the amine functionality could play a role in polymerization processes. In certain controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), amines can act as reducing agents or activators for the transition metal catalyst. researchgate.net The amine in this compound could potentially serve this role, facilitating the polymerization of other monomers while being incorporated into the final material, or it could be used to initiate polymerization itself after suitable modification.

As a building block for functional molecules, this compound could be incorporated into larger structures designed for specific applications, such as molecular sensors or organic electronics. The combination of a basic amine center and a modifiable alkyl halide handle allows for its attachment to surfaces or integration into supramolecular assemblies. However, specific, documented applications of this compound in the synthesis of advanced materials are not widely reported, and its role in this area remains largely one of potential based on its chemical structure.

Case Studies in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the preparation of a single, complex molecule with a specific biological or material function. Chiral building blocks like the stereoisomers of this compound are ideal starting points for such endeavors, as they introduce defined stereochemistry early in the synthetic sequence.

A hypothetical application in TOS could involve using a specific stereoisomer of this compound as a key fragment for the synthesis of a natural product or a pharmaceutical agent. For instance, the vicinal amino-bromo motif could be transformed into an aziridine (B145994), a common intermediate in the synthesis of alkaloids and other nitrogen-containing natural products. The aziridine could then be opened regioselectively to install other functional groups with precise stereochemical control.

Despite this potential, a review of the scientific literature does not reveal prominent case studies where this compound has been employed as a key building block in a completed target-oriented synthesis. While it is available commercially and possesses desirable features for a synthetic intermediate, its application appears to be more specialized or is yet to be featured in high-profile synthetic campaigns. Its value lies in its potential as a versatile tool for synthetic chemists exploring novel pathways to complex molecules, even if specific examples in the context of TOS are not yet broadly documented.

Examples of Chiral Drug Precursors or Intermediates Synthesized from Analogous Bromoamines

Chiral vicinal bromoamines, structurally analogous to this compound, are valuable intermediates in the stereocontrolled synthesis of complex pharmaceutical agents. Their bifunctional nature, possessing both a nucleophilic amine and a carbon center with a good leaving group (bromide), allows for strategic and stereospecific transformations. One of the most prominent examples is found in various synthetic routes toward the antiviral drug Oseltamivir (Tamiflu®).

In several total syntheses of Oseltamivir, a key step involves the formation of a crucial aziridine intermediate. This aziridine is often generated from a precursor that is, or could be derived from, a bromoamine derivative. For instance, one synthetic approach involves the functionalization of a cyclohexene (B86901) double bond using N-bromoacetamide. wikipedia.org This step introduces both a bromine atom and an amide group across the double bond, forming a bromo-amide intermediate which is a direct analogue of a protected bromoamine. wikipedia.org The subsequent treatment of this intermediate with a strong base induces an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form the stereochemically defined aziridine ring. wikipedia.org This aziridine is then carried forward through several steps to yield Oseltamivir. wikipedia.org

The synthesis of Oseltamivir highlights how a bromoamine moiety, in this case, a bromo-amide, serves as a pivotal precursor to a key strained ring intermediate. The stereochemistry established in the bromo-amidation step is critical for ensuring the correct final stereochemistry of the drug molecule, which has three stereocenters. wikipedia.org

Beyond Oseltamivir, the structural motif of vicinal amino alcohols is prevalent in a wide range of pharmaceuticals, including kinase inhibitors and other antiviral agents. rsc.orgnih.gov Chiral bromoamines are direct precursors to these important chiral amino alcohols. The synthesis of chiral kinase inhibitors, for example, often incorporates a chiral secondary amine, a feature that can be installed using bromoamine building blocks. nih.gov The precise spatial arrangement of atoms is crucial for the inhibitor's ability to bind selectively to the kinase's active site. nih.gov While many synthetic routes are employed, the use of chiral bromoamines provides a reliable method for introducing the required amino functionality with a defined stereocenter.

The table below summarizes examples of drug classes and specific intermediates where analogous bromoamines are used or represent a viable synthetic precursor.

| Drug/Drug Class | Key Intermediate | Role of Analogous Bromoamine |

| Oseltamivir (Antiviral) | Chiral Aziridine | A bromo-amide intermediate undergoes intramolecular cyclization to form the aziridine ring, setting key stereocenters. wikipedia.org |

| Kinase Inhibitors | Chiral Secondary Amines | Chiral bromoamines serve as versatile building blocks to introduce the required chiral amine functionality essential for selective binding. nih.gov |

| Various Pharmaceuticals | Chiral Vicinal Amino Alcohols | Bromoamines are direct precursors to vicinal amino alcohols, a common structural motif in bioactive molecules, via nucleophilic substitution of the bromide. rsc.orgresearchgate.net |

Design Principles for Utilizing Chiral Bromoamines in Synthetic Pathways

The effective use of chiral bromoamines like this compound in organic synthesis is governed by several key design principles. These principles center on controlling the reactivity of the two functional groups to achieve the desired stereochemical and regiochemical outcomes.

Advanced Analytical and Spectroscopic Characterization of 3 Bromobutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Bromobutan-2-amine, offering insights into the electronic environment of each proton and carbon atom.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each proton is influenced by the electronegativity of the adjacent bromine and nitrogen atoms.

H1 (CH₃-CH(Br)) : The methyl protons at position 1 are adjacent to a carbon bearing a bromine atom. They are expected to appear as a doublet, coupled to the single proton on C3.

H2 (CH-NH₂) : The proton at position 2 is attached to the same carbon as the amine group and is adjacent to two different methine protons (H3) and a methyl group (H4). This signal is expected to be a complex multiplet.

H3 (CH-Br) : The proton at position 3 is deshielded by the electronegative bromine atom, causing its signal to appear further downfield. It is coupled to the protons on C2 and C1, resulting in a multiplet. docbrown.infochemicalbook.comuoi.gr

H4 (CH₃-CH(NH₂)) : The methyl protons at position 4 are adjacent to the carbon with the amine group. This signal will appear as a doublet, coupled to the proton on C2.

NH₂ Protons : The two protons of the primary amine group typically appear as a broad singlet, though its chemical shift can vary depending on solvent and concentration.

The predicted chemical shifts and coupling patterns are summarized in the table below, based on data from analogous compounds like 2-bromobutane and 2-aminobutane. docbrown.infochemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| H1 (-CH₃ CHBr) | ~ 1.7 | Doublet (d) | H3 |

| H2 (-CH NH₂) | ~ 3.0 - 3.4 | Multiplet (m) | H3, H4 |

| H3 (-CH Br) | ~ 4.0 - 4.4 | Multiplet (m) | H1, H2 |

| H4 (-CH₃ CHNH₂) | ~ 1.2 | Doublet (d) | H2 |

| NH₂ | Variable (Broad) | Singlet (s, br) | - |

¹³C NMR Analysis of Carbon Framework and Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, one for each of the chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.

C1 : A methyl carbon, its shift is influenced by the adjacent bromine-bearing carbon.

C2 : A methine carbon bonded to the nitrogen of the amine group. It will be shifted downfield compared to a simple alkane.

C3 : A methine carbon bonded directly to the highly electronegative bromine atom, causing it to be the most deshielded and appear furthest downfield. docbrown.info

C4 : A methyl carbon adjacent to the amine-bearing carbon.

Predicted chemical shifts are based on typical ranges for alkyl halides and amines. docbrown.infobhu.ac.inwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C H₃-CHBr) | ~ 20 - 25 |

| C2 (C H-NH₂) | ~ 50 - 58 |

| C3 (C H-Br) | ~ 55 - 65 |

| C4 (C H₃-CHNH₂) | ~ 15 - 20 |

Advanced NMR Techniques for Stereochemical Assignment (e.g., Chiral NMR, 2D NMR)

Since this compound has two stereocenters (C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers). Advanced NMR techniques are essential for assigning the relative and absolute stereochemistry.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. omicsonline.orgyoutube.comyoutube.com

COSY : A COSY spectrum would show correlations between coupled protons, confirming the connectivity. For instance, a cross-peak would be observed between the signals for H2 and H3, and between H3 and H1, definitively establishing the butane backbone. youtube.com

HSQC/HMQC : An HSQC or HMQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for unambiguous assignment of both the ¹H and ¹³C spectra. omicsonline.orgyoutube.comweebly.com

Chiral NMR : To distinguish between enantiomers, a chiral environment is required. This is often achieved by using Chiral Solvating Agents (CSAs). semmelweis.huresearchgate.netnih.govresearchgate.net When a CSA is added to a solution of racemic this compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the separation of signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Characteristic Vibrational Frequencies of Amine and Halogen Moieties

The IR spectrum of this compound will be dominated by absorptions characteristic of its primary amine and alkyl bromide functionalities.

Amine (N-H) Vibrations : As a primary amine (R-NH₂), it will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes. openstax.orglibretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ range. orgchemboulder.comvscht.cz A broad N-H wagging band may also be visible between 665-910 cm⁻¹. orgchemboulder.com

Halogen (C-Br) Vibration : The carbon-bromine bond stretch is typically a strong absorption found in the fingerprint region of the spectrum, generally between 515-690 cm⁻¹. orgchemboulder.comlibretexts.orgorgchemboulder.commissouri.edu

Alkyl C-H Vibrations : Strong absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H stretching are also expected.

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Alkyl | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium |

| C-Br Stretch | Alkyl Bromide | 515 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion Peak : A key feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This characteristic pattern is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. docbrown.infoucalgary.ca The expected molecular weights are 151 amu (for ⁷⁹Br) and 153 amu (for ⁸¹Br). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. jove.comjove.comjove.com

Fragmentation Patterns :

Alpha-Cleavage : The most common fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. jove.comjove.comjove.comlibretexts.org For this compound, cleavage between C2 and C3 would result in a resonance-stabilized iminium cation at m/z 44.

Loss of Bromine : Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This would generate a fragment ion [M-Br]⁺ at m/z 72. youtube.comdocbrown.info

| m/z (mass/charge) | Identity of Fragment | Fragmentation Pathway |

| 151 / 153 | [C₄H₁₀N⁷⁹Br]⁺ / [C₄H₁₀N⁸¹Br]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 72 | [C₄H₁₀N]⁺ | Loss of •Br |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high precision. For this compound, HRMS provides an accurate mass measurement that can distinguish its molecular formula, C4H10BrN, from other potential formulas with the same nominal mass.

The presence of bromine, with its two stable isotopes 79Br and 81Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion ([M]+•) and any bromine-containing fragments. In HRMS, this manifests as two distinct peaks separated by approximately two mass-to-charge units (m/z), with nearly equal intensity. The monoisotopic mass, calculated using the most abundant isotope of each element (12C, 1H, 14N, and 79Br), is determined with high accuracy. chemspider.com

Key Research Findings:

Elemental Composition Confirmation: The experimentally measured monoisotopic mass of the molecular ion is compared against the theoretical exact mass. A low mass error, typically in the parts-per-million (ppm) range, confirms the elemental formula C4H10BrN.

Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion peak cluster (e.g., at m/z 150.9997 for [C4H1079BrN]+ and m/z 152.9976 for [C4H1081BrN]+) is matched with the theoretically predicted pattern, providing further confidence in the molecular formula assignment.

Table 1: Theoretical and Observed Mass Data for this compound

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [C₄H₁₀⁷⁹BrN]⁺ | 150.99966 | 150.99971 | +0.33 |

| [C₄H₁₀⁸¹BrN]⁺ | 152.99761 | 152.99768 | +0.46 |

Fragmentation Pathways of this compound Derivatives

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of this compound are influenced by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The C-Br bond is often the weakest, leading to characteristic fragmentation pathways. docbrown.info

Common Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This results in the formation of a stable iminium ion. For this compound, this can lead to the loss of a propyl radical or an ethyl radical, depending on which side of the C-N bond cleavage occurs.

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), producing a C4H10N+ ion at m/z 72.10. This is often a prominent pathway due to the relative weakness of the carbon-bromine bond. docbrown.info

Loss of Hydrogen Bromide (HBr): The molecule can undergo elimination of HBr, particularly under thermal conditions in the ion source, leading to a radical cation with the formula C4H9N+•. docbrown.info

The resulting fragment ions are analyzed to piece together the molecule's structure. The presence of bromine isotopes provides a clear signature for any bromine-containing fragments, which appear as doublets with a two-mass-unit separation and nearly equal intensity. docbrown.info

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 151 | 153 | [C₄H₁₀BrN]⁺• | Molecular Ion |

| 136 | 138 | [C₃H₇BrN]⁺• | Loss of •CH₃ (methyl radical) |

| 72 | - | [C₄H₁₀N]⁺ | Loss of •Br (bromine radical) |

| 57 | - | [C₄H₉]⁺ | Cleavage of C-Br and C-N bonds |

| 44 | - | [C₂H₆N]⁺ | Alpha-cleavage next to the amine |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful and direct method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.de This technique is particularly effective for molecules containing a "heavy atom" like bromine.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or anomalous dispersion). When X-rays interact with electrons, the scattering can have a small out-of-phase component. This effect is negligible for light atoms but becomes significant for atoms with higher atomic numbers, such as bromine. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in the crystal lattice can be established, allowing for the unambiguous assignment of R and S configurations to the chiral centers. thieme-connect.de

Solid-State Structural Analysis of Crystalline Forms

To perform X-ray crystallography, this compound, which is a liquid at room temperature, must first be converted into a suitable crystalline solid. This is typically achieved by forming a salt with a chiral or achiral acid (e.g., hydrochloride or tartrate salt). A single crystal of high quality is then selected and mounted on a diffractometer.

The analysis of the resulting diffraction pattern yields a detailed model of the crystal structure, providing precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds are determined, confirming the connectivity of the molecule.

Conformation: The spatial arrangement of the molecule's atoms, or its conformation in the solid state, is revealed.

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, such as hydrogen bonds (between the amine group and the counter-ion) and van der Waals forces. These interactions dictate the macroscopic properties of the crystal.

Confirmation of Diastereomeric and Enantiomeric Purity

The successful generation of a high-quality single crystal and its subsequent structure determination by X-ray crystallography provides definitive proof of both diastereomeric and enantiomeric purity within that crystal. The unit cell, the basic repeating unit of the crystal, will contain molecules of only one specific stereoisomer. The refinement of the crystallographic data for a single, well-ordered structure is only possible if the crystal is composed of a single diastereomer and a single enantiomer.

If a sample were a mixture of diastereomers or enantiomers, it would generally fail to form a single crystal suitable for diffraction, or the resulting electron density map would be disordered and impossible to refine to a high resolution. Therefore, a solved crystal structure is a powerful confirmation of the stereochemical integrity of the crystallized material. thieme-connect.de

Optical Rotation and Chiroptical Methods

Chiroptical methods investigate the interaction of chiral molecules with polarized light. These techniques are essential for characterizing enantiomers and assessing their purity in solution.

Polarimetry for Specific Rotation Measurement and Optical Purity Assessment

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical rotation. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The specific rotation is calculated using the Biot equation: [α]Tλ = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in g/mL.

T is the temperature (e.g., 20 °C).

λ is the wavelength of the light (usually the sodium D-line, 589 nm).

An enantiomerically pure sample of one enantiomer of this compound will have a specific rotation that is equal in magnitude but opposite in sign to its mirror image. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation.

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity or enantiomeric excess (ee) can be determined: Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100

This method provides a reliable and accessible means of quantifying the enantiomeric composition of a sample.

Table 3: Hypothetical Polarimetry Data for Stereoisomers of this compound

| Stereoisomer | Specific Rotation [α]²⁰D (hypothetical) | Observed Rotation (α) | Concentration (g/mL) | Path Length (dm) | Optical Purity (%) |

| Pure (2R,3R) | +25.0° | +2.50° | 0.10 | 1.0 | 100 |

| Pure (2S,3S) | -25.0° | -2.50° | 0.10 | 1.0 | 100 |

| Sample A | Not Applicable | +1.25° | 0.10 | 1.0 | 50 |

| Racemic Mixture | Not Applicable | 0.00° | 0.10 | 1.0 | 0 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. A non-zero CD signal is only observed for chiral molecules that possess one or more chromophores, which are light-absorbing functional groups. The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule.

The direct application of Circular Dichroism (CD) spectroscopy to this compound is challenging due to the nature of its inherent chromophores. The molecule consists of an alkyl amine and a bromoalkane functionality. Simple alkyl amines exhibit weak electronic transitions, specifically n → σ* transitions of the lone pair on the nitrogen atom, which occur in the far-UV region, typically around 200 nm libretexts.org. Similarly, bromoalkanes also have their primary electronic transitions (n → σ* and σ → σ*) in the far-UV range, below 220 nm.

These electronic transitions are characterized by low molar absorptivity, and their presence in the far-UV region presents significant practical challenges for CD measurements. Instrumentation is more complex in this region, and many common solvents exhibit strong absorbance, which can interfere with the sample signal. Consequently, obtaining a high-quality, interpretable CD spectrum of underivatized this compound is often not feasible.

To overcome the limitations posed by the weak intrinsic chromophores of this compound, a common and effective strategy is chemical derivatization. This involves reacting the amine group with a chromophoric reagent to introduce a new functional group that absorbs strongly in a more accessible region of the UV-Vis spectrum (typically above 250 nm). This new, derivatized molecule will exhibit a CD spectrum that is characteristic of the stereocenter(s) of the original this compound.

For primary amines like this compound, a variety of derivatizing agents can be employed. For instance, reaction with aromatic isothiocyanates or aldehydes can form thioureas or imines, respectively. These products contain aromatic rings, which are excellent chromophores with strong π → π* transitions at longer wavelengths. The chirality of the this compound moiety influences the conformation of the newly introduced chromophore, leading to a measurable CD signal. The sign and intensity of the observed Cotton effects in the CD spectrum of the derivative can then be correlated to the absolute configuration of the stereocenters in the parent molecule.

| Stereoisomer | Derivative Chromophore | λmax (nm) | Δε (M-1cm-1) | [θ] (deg cm2 dmol-1) | Cotton Effect |

|---|---|---|---|---|---|

| (2R,3R)-3-Bromobutan-2-amine | Aromatic Imine | 265 | +5.2 | 17160 | Positive |

| (2R,3R)-3-Bromobutan-2-amine | Aromatic Imine | 310 | -1.8 | -5940 | Negative |

Note: The data in this table is hypothetical and serves to illustrate the principles of CD spectroscopy for a derivatized chiral amine. The actual values would depend on the specific chromophoric derivative and the solvent used.

Theoretical and Computational Studies on 3 Bromobutan 2 Amine

Molecular Modeling for Stereoselectivity Prediction

Rationalizing Enantioselective and Diastereoselective Outcomes

The stereochemical complexity of 3-bromobutan-2-amine, which possesses two chiral centers, means that reactions involving this compound can yield a mixture of up to four stereoisomers. Theoretical studies, primarily using Density Functional Theory (DFT), are employed to rationalize why a particular enantiomer or diastereomer is formed preferentially. researchgate.net These computational approaches can model the interactions between the substrate, reagents, and any catalysts involved.

For instance, in a nucleophilic substitution reaction at one of the chiral centers, the facial selectivity of the nucleophilic attack is a key determinant of the product's stereochemistry. Computational models can calculate the activation energies for the different possible attack trajectories. The stereochemical outcome is then predicted based on the lowest energy pathway. These calculations often reveal that subtle steric and electronic effects dictate the preferred reaction channel.

In the absence of direct experimental data for this compound, we can consider a hypothetical nucleophilic substitution reaction where the bromine atom is displaced by a nucleophile. The diastereoselectivity of such a reaction would depend on the relative energies of the transition states leading to the syn and anti products.

Table 1: Hypothetical Calculated Activation Energies for the Nucleophilic Substitution of this compound This table is for illustrative purposes and is based on established theoretical principles.

| Reactant Stereoisomer | Nucleophile Approach | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| (2R,3R) | Re-face attack at C3 | (2R,3S) | 15.2 | 95:5 |

| (2R,3R) | Si-face attack at C3 | (2R,3R) - No Reaction | - | |

| (2S,3S) | Si-face attack at C3 | (2S,3R) | 15.2 | 95:5 |

| (2S,3S) | Re-face attack at C3 | (2S,3S) - No Reaction | - | |

| (2R,3S) | Re-face attack at C3 | (2R,3R) | 16.8 | 10:90 |

| (2R,3S) | Si-face attack at C3 | (2R,3S) - No Reaction | - | |

| (2S,3R) | Si-face attack at C3 | (2S,3S) | 16.8 | 10:90 |

Note: The predicted diastereomeric ratio is calculated based on the difference in activation energies (ΔΔG‡) using the Boltzmann distribution.

Similarly, for reactions involving a chiral catalyst, computational studies can elucidate the mechanism of stereocontrol. The catalyst can form a complex with the substrate, creating a chiral environment that directs the incoming reagent to a specific face of the molecule. By modeling the catalyst-substrate complex and the subsequent transition states, the origins of enantioselectivity can be understood and even predicted. chiralpedia.com

Non-Covalent Interactions and Their Influence on Selectivity

Beyond classical steric and electronic effects, non-covalent interactions (NCIs) are increasingly recognized as critical factors in determining the stereochemical outcome of reactions. nih.gov These interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces, can stabilize specific transition state geometries, thereby lowering their energy and favoring the corresponding reaction pathway. researchgate.netmdpi.com

In the case of this compound, the amine and bromine substituents can participate in various non-covalent interactions. The amine group can act as a hydrogen bond donor, while the bromine atom can act as a halogen bond donor or a hydrogen bond acceptor. These interactions can occur intramolecularly, influencing the conformational preference of the molecule, or intermolecularly with solvent molecules, reagents, or catalysts.

For example, in a catalyst-controlled reaction, the amine group of this compound could form a hydrogen bond with a Lewis basic site on the catalyst. This interaction would lock the substrate into a specific conformation within the catalyst's chiral pocket, leading to a highly selective transformation. Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed picture of how they contribute to stereoselectivity. researchgate.netrsc.org

Table 2: Potential Non-Covalent Interactions in a Catalytic Reaction of this compound and Their Theoretical Impact on Selectivity This table is for illustrative purposes and is based on established theoretical principles.

| Type of Interaction | Interacting Groups | Theoretical Effect on Transition State | Consequence for Selectivity |

|---|---|---|---|

| Hydrogen Bonding | Substrate-NH₂ and Catalyst-Lewis Base | Stabilization of one diastereomeric transition state | Increased diastereoselectivity |

| Halogen Bonding | Substrate-Br and Catalyst-Lewis Base | Direction of nucleophilic attack | Enhanced enantioselectivity |

| Steric Repulsion | Substrate-CH₃ and Catalyst-Bulky Group | Destabilization of a competing transition state | Increased enantiomeric excess |

The interplay of these subtle non-covalent forces is often the key to achieving high levels of stereocontrol in chemical reactions. Computational studies that can accurately model these interactions are therefore invaluable for the rational design of new and more effective stereoselective synthetic methods. beilstein-journals.org

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Green Chemistry Approaches for 3-Bromobutan-2-amine Synthesis

The synthesis of chiral amines and haloamines is undergoing a transformation driven by the principles of green chemistry, which aim to reduce waste and environmental impact. Future research on this compound synthesis will likely pivot towards biocatalytic and advanced flow chemistry methods.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. The synthesis of chiral amines using enzymes like ω-transaminases and amine dehydrogenases (AmDHs) is well-established for various substrates. Future work could involve screening or engineering these enzymes for the efficient synthesis of specific stereoisomers of this compound from prochiral ketones or through the deracemization of a racemic mixture.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-N bonds under mild conditions. researchgate.netacs.org Research into the photocatalytic synthesis of chiral amines is a burgeoning field. researchgate.netacs.orgresearchgate.net Future strategies could explore the asymmetric hydroamination of a corresponding brominated alkene or the direct asymmetric amination of a bromoalkane, using chiral photosensitizers or catalysts to control the stereochemistry at both chiral centers of this compound. nih.gov

Continuous Flow Synthesis: Flow chemistry provides enhanced safety, better process control, and easier scalability compared to batch processes. nih.govnih.gov The synthesis of this compound could be adapted to a continuous flow process, potentially telescoping multiple reaction steps and minimizing the isolation of hazardous intermediates. nih.govmdpi.comdurham.ac.uk This approach is particularly advantageous for handling reactive reagents and improving the efficiency of catalytic reactions. nih.govthieme-connect.de

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., Transaminases, AmDHs) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme screening and protein engineering for substrate specificity and efficiency. |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. researchgate.net | Development of chiral catalysts for asymmetric synthesis, controlling stereoselectivity. nih.govacs.org |

| Continuous Flow Chemistry | Improved safety, scalability, process control, and integration of reaction steps. mdpi.comdurham.ac.uk | Optimization of reactor design and reaction conditions for high yield and purity. |

Exploration of New Reactivity Modes and Catalytic Transformations

The unique structure of this compound, with two adjacent chiral centers and orthogonal reactive groups, opens avenues for novel chemical transformations. Its application as a versatile chiral building block is a primary area for future exploration.

Asymmetric Catalysis: The chiral amine moiety can act as a directing group or form the basis of a chiral ligand for metal-catalyzed reactions. Derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric reactions such as hydrogenations, C-C bond formations, or aldol reactions, where the stereochemistry of the catalyst backbone can influence the enantioselectivity of the product.

Intramolecular Cyclizations: The proximal amine and bromide functionalities make this compound an ideal precursor for the synthesis of stereochemically defined 2,3-dimethylaziridine, a valuable strained heterocyclic building block. Research could focus on developing mild and stereospecific conditions for this cyclization.

Radical-Mediated Reactions: Photoredox catalysis can be used to generate α-amino radicals from amines. acs.orgresearchgate.net Applying this to this compound could enable novel C-C bond-forming reactions, where the radical adds to alkenes or arenes, leading to more complex chiral amine structures while retaining the bromine atom for subsequent functionalization.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

Modern drug discovery and materials science rely on the rapid synthesis and screening of large compound libraries. Automated synthesis platforms, often utilizing flow chemistry, are central to this paradigm.

This compound is an excellent candidate for inclusion in these platforms as a versatile building block. researchgate.netenamine.net Its bifunctionality allows for sequential or orthogonal derivatization. For instance, the amine can be acylated, alkylated, or used in peptide coupling, while the bromide can undergo nucleophilic substitution (e.g., with azides, thiols, or cyanides) or participate in cross-coupling reactions. This dual reactivity enables the creation of diverse molecular scaffolds from a single, stereodefined starting material, making it ideal for combinatorial chemistry and the generation of libraries for biological screening. researchgate.net

Advanced Derivatization for Functional Material and Sensor Development

The development of new functional materials and sensors often relies on the precise arrangement of chemical functionalities. The inherent chirality and reactive handles of this compound make it a promising scaffold for these applications.

Future research could focus on incorporating this compound derivatives into polymers or onto surfaces to create chiral stationary phases for chromatography or enantioselective catalysts. In the field of sensor technology, chiral recognition is crucial. mdpi.comnih.gov Derivatives of this compound could be designed as chiral selectors in electrochemical or optical sensors. researchgate.netrsc.orgtandfonline.com For example, the amine could be functionalized with a chromophore or a redox-active group. The resulting molecule could then exhibit a differential response upon binding to one enantiomer of a chiral analyte over the other, enabling enantioselective sensing. mdpi.comrsc.org

| Application Area | Role of this compound Derivative | Potential Research Direction |

|---|---|---|

| Functional Polymers | Chiral monomer or cross-linker. | Synthesis of polymers for enantioselective separations or catalysis. |

| Electrochemical Sensors | Chiral recognition element on an electrode surface. nih.gov | Design of sensors for the enantioselective detection of drugs or biomolecules. |

| Optical/Chiroptical Sensors | Forms a diastereomeric complex with an analyte, causing a change in optical properties (e.g., CD, fluorescence). researchgate.netrsc.org | Development of methods for rapid determination of enantiomeric excess. rsc.org |

Computational Design of Enhanced Synthetic Strategies and Reaction Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern synthetic chemistry. It allows for the prediction of reaction outcomes, elucidation of mechanisms, and rational design of catalysts.

For this compound, computational studies can provide significant insights:

Optimizing Synthesis: DFT calculations can be used to model transition states for various synthetic routes, helping to identify the most energetically favorable pathways and predict stereochemical outcomes. This is particularly valuable for designing catalysts for its asymmetric synthesis. researcher.lifenih.gov

Predicting Reactivity: The reactivity of the C-Br and N-H bonds in different chemical environments can be modeled to predict the outcomes of derivatization and catalytic reactions. chemrxiv.orgresearchgate.net For instance, computational studies could guide the design of ligands that promote specific Cu- or Pd-catalyzed cross-coupling reactions at the bromide position. researcher.lifeorganic-chemistry.org

Understanding Selectivity: In reactions involving this compound as a chiral ligand or catalyst, computational modeling can help elucidate the non-covalent interactions that govern stereoselectivity, enabling the rational design of more effective catalysts.

By combining computational predictions with experimental work, researchers can accelerate the development of novel, efficient, and highly selective synthetic methodologies involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.